4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring, a sulfonyl group, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the azetidine and pyrazole intermediates. One common method involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with azetidine under basic conditions to form the sulfonyl azetidine intermediate. This intermediate is then reacted with a pyrazole derivative in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyrazole ring, leading to different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, leading to different biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole
- 4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-triazole
Uniqueness
Compared to similar compounds, 4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15Cl2N3O2S |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-chloro-1-[[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-10-2-3-13(4-14(10)16)22(20,21)19-7-11(8-19)6-18-9-12(15)5-17-18/h2-5,9,11H,6-8H2,1H3 |
InChI Key |
JVRJTUCRGWOMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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